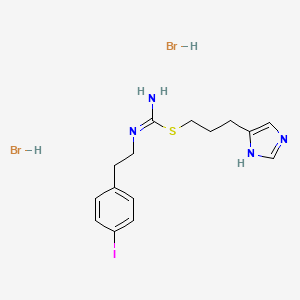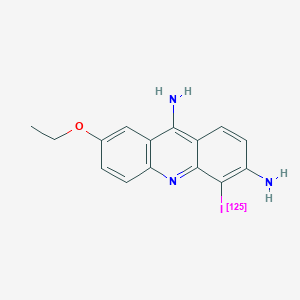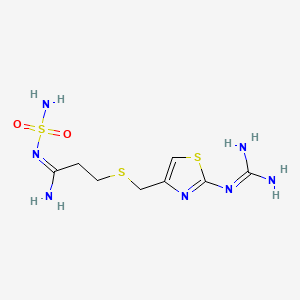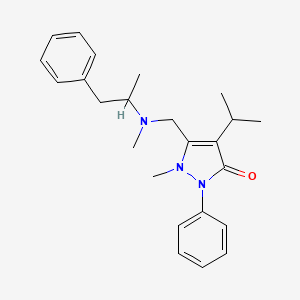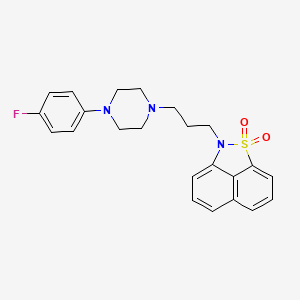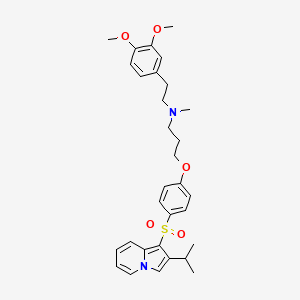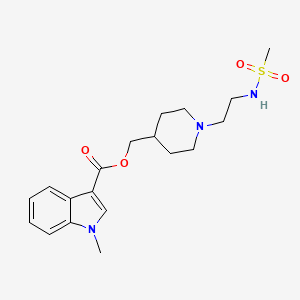
GR 113808
Übersicht
Beschreibung
The compound is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . The title indole derivative was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol .Molecular Structure Analysis
The molecule is planar as it is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The total synthesis of certain compounds was commenced from a specific starting material, and after several synthetic steps, gave a specific product .Wissenschaftliche Forschungsanwendungen
Serotonin-Rezeptor-4-Blocker (5-HT4R)
GR 113808 wurde als Serotonin-Rezeptor-4-Blocker (5-HT4R) verwendet . Diese Anwendung ist entscheidend für die Untersuchung der Auswirkungen dieser Verbindung auf die Kalzium (Ca 2+) Transienten in ventrikulären Kardiomyozyten der Ratte .
Antagonist des 5-HT4-Serotoninrezeptors
This compound ist ein potenter und selektiver Antagonist des 5-HT4-Serotoninrezeptors . Er wird häufig in Gehirn- und peripheren In-vitro- und In-vivo-Studien im Striatum eingesetzt .
Studium der De-novo-Enterischen Neurogenese
This compound wurde als 5-HT4R-Antagonist verwendet, um seine Auswirkungen auf die De-novo-Enterische Neurogenese in postembryonalen Zebrafischen zu untersuchen .
cAMP-Antwort in CHO- und C6-Gliazellen
This compound wurde verwendet, um die cAMP-Antwort in CHO- und C6-Gliazellen zu untersuchen . Der EC50-Wert für diese Reaktion beträgt 79-81 nM .
Selektiver 5-HT4-Rezeptor-Antagonist
This compound ist ein potenter, selektiver 5-HT4-Rezeptor-Antagonist . Er hat einen pKB-Wert von 9,43 in menschlicher Kolonmuskulatur und einen Kd-Wert von 0,15 nM für die Bindung an geklonte humane 5-HT4-Rezeptoren .
Hohe Selektivität gegenüber anderen Serotoninrezeptoren
This compound zeigt eine über 300-fache Selektivität gegenüber 5-HT1A-, 5-HT1B-, 5-HT2A-, 5-HT2C- und 5-HT3-Rezeptoren . Dies macht es zu einem wertvollen Werkzeug in der Forschung, bei der eine spezifische Zielsetzung des 5-HT4-Rezeptors erforderlich ist .
Wirkmechanismus
Target of Action
GR 113808, also known as ZT350OYT3I, GR113808, 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester, or GR-113808, is a potent and highly selective antagonist of the serotonin 5-HT4 receptor . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates various functions such as mood, appetite, and sleep .
Mode of Action
As a 5-HT4 receptor antagonist, this compound binds to the 5-HT4 receptors, thereby inhibiting the action of serotonin on these receptors . This results in a decrease in the activity of the serotonin-mediated signaling pathways .
Biochemical Pathways
The inhibition of the 5-HT4 receptors by this compound affects various serotonin-mediated signaling pathways. For instance, it has been used to research the roles of 5-HT4 receptors in various processes, such as blocking the nootropic effects of 5-HT4 agonists .
Result of Action
The antagonistic action of this compound on the 5-HT4 receptors can lead to various molecular and cellular effects. For example, it has been used to test some of the proposed therapeutic effects of selective 5-HT4 agonists, such as worsening the respiratory depression produced by opioid analgesic drugs, which is partly 5-HT4 mediated .
Zukünftige Richtungen
The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives with improved properties can be considered as future directions in this field .
Biochemische Analyse
Biochemical Properties
GR 113808 interacts with the 5-HT4 receptor, a type of serotonin receptor . It acts as a potent and highly selective antagonist, meaning it binds to the receptor and blocks its activation . This interaction with the 5-HT4 receptor is the primary biochemical reaction involving this compound .
Cellular Effects
This compound influences cell function by blocking the activation of the 5-HT4 receptor . This can impact various cellular processes, including cell signaling pathways and gene expression . For example, in the gastrointestinal tract, 5-HT4 receptors contribute to motility, secretion, vasodilation, and sensation . By blocking these receptors, this compound can influence these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 5-HT4 receptor and preventing its activation . This can lead to changes in gene expression and cellular signaling pathways . The binding of this compound to the 5-HT4 receptor is highly selective, meaning it primarily interacts with this receptor and not others .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, in studies involving guinea pigs, this compound was shown to behave as an antagonist of 5-HT-induced contraction, producing rightward displacements of the concentration-effect curve to 5-HT and a concentration-related depression of the maximum effect .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, at a dose of 80 nmol/rat, this compound significantly enhanced water intake in hypovolemic animals after 120 min as compared to hypovolemic animals receiving third ventricle injections .
Metabolic Pathways
The metabolic pathways involving this compound primarily relate to its interaction with the 5-HT4 receptor
Transport and Distribution
Given its role as a 5-HT4 receptor antagonist, it is likely that it is transported to areas where these receptors are present, such as the gastrointestinal tract .
Subcellular Localization
Given its role as a 5-HT4 receptor antagonist, it is likely that it localizes to the cell membrane where these receptors are present .
Eigenschaften
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPSIXKYJUTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162772 | |
| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144625-51-4 | |
| Record name | [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144625-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GR 113808 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-113808 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




